

Droxicam's Cyclooxygenase Inhibition Pathway: A Technical Guide

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Introduction

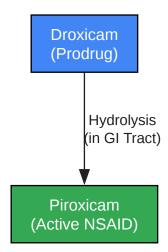
Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, previously utilized for the management of pain and inflammation associated with musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis.[1][2][3][4] A critical aspect of its pharmacology is that **Droxicam** functions as a prodrug.[1][2][3][4][5] In the gastrointestinal tract, it undergoes hydrolysis to its active metabolite, Piroxicam.[1][3][5] It is Piroxicam that exerts the therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[1][2][6] This guide provides an in-depth examination of this mechanism, tailored for researchers and drug development professionals.

Mechanism of Action: From Prodrug to Active Inhibitor

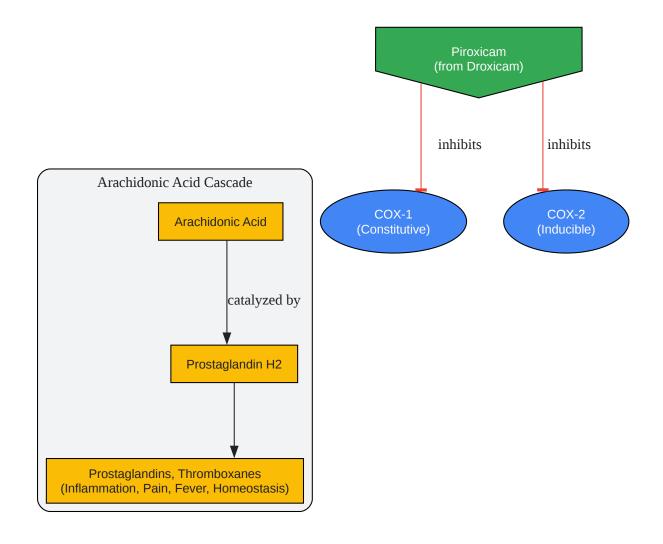
The primary mechanism of **Droxicam** involves two sequential stages: metabolic activation followed by enzyme inhibition.

Prodrug Conversion: After oral administration, **Droxicam** is converted into the active drug,
Piroxicam, through the hydrolysis of its ester group within the gastrointestinal tract.[1][3][4][5]
This conversion is a prerequisite for its pharmacological activity. The design as a prodrug
was intended to potentially reduce direct contact of the active agent with the gastric mucosa,
aiming for better gastrointestinal tolerance.[3]

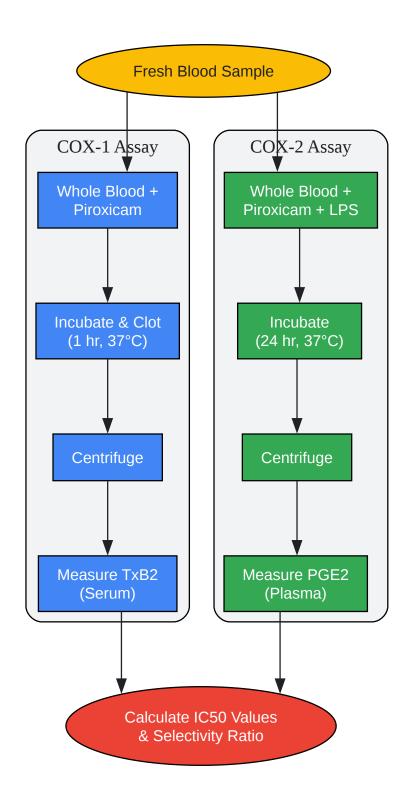












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